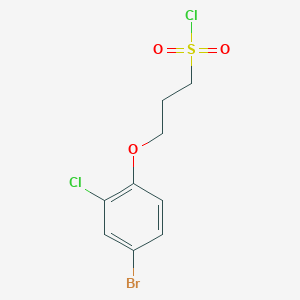
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9BrCl2O3S. It is a derivative of benzene and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can target the halogen substituents to form dehalogenated products.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Catalysts: Lewis acids such as aluminum chloride and iron(III) chloride are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonate thioesters, quinones, and various substituted aromatic compounds.
Scientific Research Applications
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The aromatic ring can also participate in electrophilic aromatic substitution reactions, where the electron-rich ring attacks electrophiles to form substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and chlorine substituents on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9BrCl2O3S |
|---|---|
Molecular Weight |
348.04 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-9(8(11)6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
MVPQKTTUZJZUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


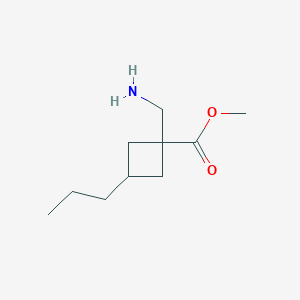
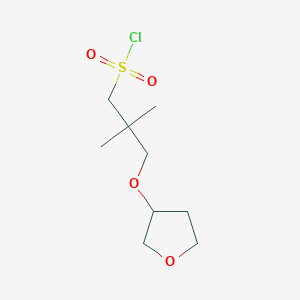
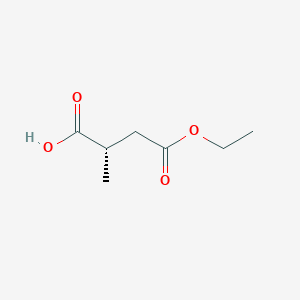
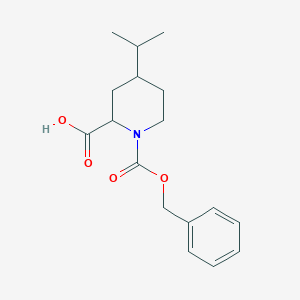
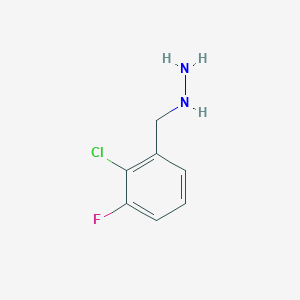
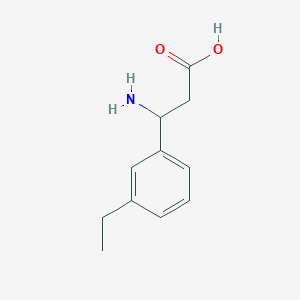
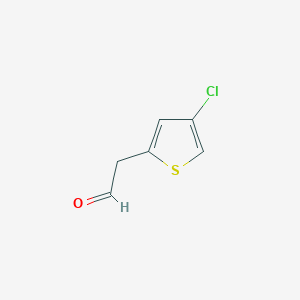
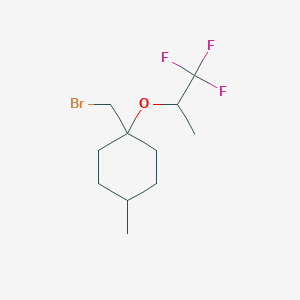
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
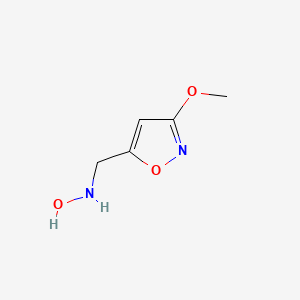
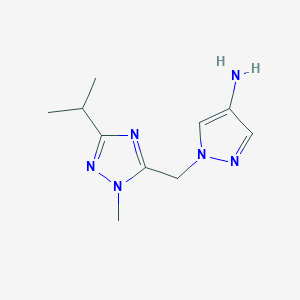
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
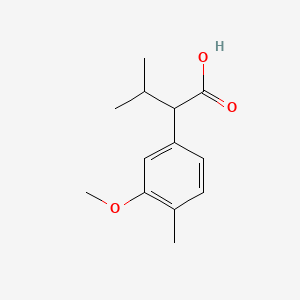
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
